Emamectin benzoate
Overview
Description
Emamectin benzoate is a white or light yellow crystalline powder . It is an improved and upgraded version of abamectin, with higher insecticidal activity . It is used as a potent insecticide to control a broad spectrum of pests in agriculture . Its systemic action penetrates plant tissues, effectively safeguarding crops from destructive insects .
Synthesis Analysis
Emamectin benzoate is synthesized from Avermectin B1 . In a study, Emamectin benzoate slow-release microspheres were prepared by the microemulsion polymerization method . The choice of surfactant can strongly affect formulation performance .Molecular Structure Analysis
Emamectin benzoate is a mixture of 4"R)-4"-deoxy-4"-(methylamino)avermectin B1a benzoate (MAB1a or emamectin B1a benzoate) and 4"R)-4"-deoxy-4"-(methylamino)avermectin B1b benzoate (MAB1b or emamectin B1b benzoate) . The molecular weight of Emamectin B1a benzoate is 1008.3 and that of Emamectin B1b benzoate is 994.2 .Chemical Reactions Analysis
Emamectin benzoate is determined by HPLC equipped with a constant flow pump, sample injector capable of injecting 20 μl aliquots, and an ultraviolet detector coupled to chromatography software and printer .Physical And Chemical Properties Analysis
Emamectin benzoate is a white or light yellow crystalline powder . It is stable in aqueous hydrolysis . It has super high efficiency, low toxicity, low residue, and no pollution .Scientific Research Applications
Neurodevelopmental Toxicity Study in Aquatic Organisms
- Scientific Field : Aquatic Eco-Neurotoxicology .
- Summary of Application : Emamectin benzoate (EMB) is a widely used pesticide and feed additive in agriculture and aquaculture. It easily enters the aquatic environment through various pathways, thus causing adverse effects on aquatic organisms .
- Methods of Application : The study evaluated the neurotoxic effects and mechanisms of EMB at different concentrations (0.1, 0.25, 0.5, 1, 2, 4 and 8 μg/mL) using zebrafish as a model .
- Results or Outcomes : EMB significantly inhibited the hatching rate, spontaneous movement, body length, and swim bladder development of zebrafish embryos, as well as significantly increased the malformation rate of zebrafish larvae . EMB adversely affected the axon length of motor neurons in Tg (hb9: eGFP) zebrafish and central nervous system (CNS) neurons in Tg (HuC: eGFP) zebrafish and significantly inhibited the locomotor behavior of zebrafish larvae .
Sublethal Effects on Fall Armyworm
- Scientific Field : Agricultural Pest Management .
- Summary of Application : Emamectin benzoate (EMB) is one of the most popular biopesticides with high antipest, anti-parasitic and anti-nematode activities and low toxicity .
- Methods of Application : The study was conducted to determine the lethality of EMB to Fall Armyworm (FAW) for 24 h. Sublethal effects of EMB on FAW parental and offspring generations were also assessed .
- Results or Outcomes : A low dose of sublethal concentrations of EMB could significantly influence the life cycle of FAW parental and offspring generations . Sublethal concentration (LC 20) of EMB significantly prolonged the pupal period of male and increased the pupal weight of male but not of female, and significantly delayed the oviposition period and longevity of adult FAW .
Effects on Gut Microbiota of Spodoptera frugiperda
- Scientific Field : Insect Science .
- Summary of Application : Emamectin benzoate (EB) and diamide insecticides are effective insecticides used to protect against Spodoptera frugiperda, an important invasive pest that poses a serious threat to global crop production .
- Methods of Application : The study used 16S rRNA sequencing to characterize the gut microbiota in S. frugiperda larvae exposed to EB or tetrachlorantraniliprole (TE) .
- Results or Outcomes : Following insecticide treatment, larvae were enriched for species involved in the process of insecticide degradation . High-level alpha and beta diversity indices suggested that exposure to TE and EB significantly altered the composition and diversity of the gastrointestinal microbiota in S. frugiperda .
Synthesis and Pesticidal Activity
- Scientific Field : Pesticide Chemistry .
- Summary of Application : Emamectin benzoate (EB) is a highly efficient, broad-spectrum, semi-synthetic insecticide used for the control of agricultural and forestry insect pests .
- Methods of Application : The study was conducted to improve EMB insecticidal toxicity, solubility, and photodegradation and to overcome the disadvantages of EMB .
- Results or Outcomes : The study found that new nano-carriers such as CNCs and SNPs can be used to improve EMB insecticidal toxicity, solubility, and photodegradation .
Effects on Gut Microbiota of Nilaparvata lugens
- Scientific Field : Insect Science .
- Summary of Application : Emamectin benzoate (EB) is a highly efficient, broad-spectrum, semi-synthetic insecticide used for the control of agricultural and forestry insect pests . It is used to protect against Nilaparvata lugens, a major pest of rice .
- Methods of Application : The study used 16S rRNA sequencing to characterize the gut microbiota in N. lugens adults exposed to EB .
- Results or Outcomes : Following insecticide treatment, adults were enriched for species involved in the process of insecticide degradation . High-level alpha and beta diversity indices suggested that exposure to EB significantly altered the composition and diversity of the gastrointestinal microbiota in N. lugens .
Synthesis and Pesticidal Activity
- Scientific Field : Pesticide Chemistry .
- Summary of Application : Emamectin benzoate (EB) is a highly efficient, broad-spectrum, semi-synthetic insecticide used for the control of agricultural and forestry insect pests .
- Methods of Application : The study was conducted to improve EMB insecticidal toxicity, solubility, and photodegradation and to overcome the disadvantages of EMB .
- Results or Outcomes : The study found that new nano-carriers such as CNCs and SNPs can be used to improve EMB insecticidal toxicity, solubility, and photodegradation .
Safety And Hazards
Future Directions
Research on Emamectin benzoate is ongoing. For example, a study evaluated the neurotoxic effects and mechanisms of Emamectin benzoate at different concentrations using zebrafish as a model . Another study investigated mechanisms associated with emamectin benzoate resistance in the tomato borer Tuta absoluta .
properties
IUPAC Name |
benzoic acid;(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-4-methoxy-5-[(2S,4S,5S,6S)-4-methoxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H75NO13.C7H6O2/c1-12-26(2)44-29(5)18-19-48(63-44)24-35-21-34(62-48)17-16-28(4)43(27(3)14-13-15-33-25-56-46-42(51)30(6)20-36(47(52)59-35)49(33,46)53)60-40-23-38(55-11)45(32(8)58-40)61-39-22-37(54-10)41(50-9)31(7)57-39;8-7(9)6-4-2-1-3-5-6/h13-16,18-20,26-27,29,31-32,34-46,50-51,53H,12,17,21-25H2,1-11H3;1-5H,(H,8,9)/b14-13+,28-16+,33-15+;/t26-,27-,29-,31-,32-,34+,35-,36-,37-,38-,39-,40-,41-,42+,43-,44+,45-,46+,48+,49+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCKZANITAMOIAR-XWVCPFKXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)NC)OC)OC)C)C.C1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)NC)OC)OC)\C)C.C1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H81NO15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1008.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
log Kow: 5.9 at pH 9; water solubility: 0.1 mg/L at pH 9, In water, 0.024 g/L at 25 °C (pH 7) /Emamectin benzoate/ | |
Record name | EMAMECTIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7577 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.20 at 23 °C /Emamectin benzoate/ | |
Record name | EMAMECTIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7577 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
3.8X10-8 mm Hg at 21 °C /Emamectin benzoate/ | |
Record name | EMAMECTIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7577 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Emamectin benzoate is the 4'-deoxy-4'-epi-methyl-amino benzoate salt of avermectin B1 (abamectin), which is similar structurally to natural fermentation products of Streptomyces avermitilis. Emamectin benzoate is being developed as a newer broad-spectrum insecticide for vegetables and has a very low application rate. The mechanism of action involves stimulation of high-affinity GABA receptors and a consequent increase in membrane chloride ion permeability., Overexpression of P-glycoproteins (Pgps) is assumed to be a principal mechanism of resistance of nematodes and arthropods to macrocyclic lactones. Quantitative RT-PCR (Q-RT-PCR) was used to demonstrate changes in transcription levels of two putative P-glycoprotein genes, designated here as SL0525 and SL-Pgp1, in sea lice (Lepeophtheirus salmonis) following exposure to emamectin benzoate (EMB). Pre-adult L. salmonis were challenged in an EMB bioassay for 24 hr and gene expression was studied from lice surviving EMB concentrations of 0, 10, and 30 ppb. Gene expression was measured using Q-RT-PCR with elongation factor 1 (eEF1alpha) as an internal reference gene. The results show that both target genes, SL0525 and SL-Pgp1, had significantly increased levels of expression with exposure to 10ppb EMB (p=0.11 and p=0.17, respectively) whereas the group exposed to 30 ppb was on the verge of being significant (p=0.053) only in the expression of SL-Pgp1. Gene expression for SL0525 and SL-Pgp1 were increased over five-fold at 10 ppb EMB. Therefore, the upregulation of these target genes may offer protection by increasing Pgp expression when lice are exposed to EMB. Optimized Q-RT-PCR can be used to determine if over-expression of these genes could be the basis for development of resistance in sea lice and thus allow suitable alternative chemotherapeutic options to be assessed., Macrocyclic lactones, including avermectins and milbemycins, are novel parasiticides and insecticides that are produced through fermentation by soil-dwelling microorganisms. Although various macrocyclic lactones may differ in their potency and safety, all of them are believed to share common pharmacologic/toxicologic mechanisms, i.e. leading to paralysis and death of parasites and other target organisms via the activation of a glutamate-gated chloride channel in the invertebrate nerve and muscle cells and/or through the effect on gamma-aminobutyric acid (GABA) receptors. Ivermectin is the first macrocyclic lactone that was released for use in both animals and humans, and has demonstrated both excellent efficacy and high tolerability in the treatment of parasite infestations. Other macrocyclic lactones, such as abamectin, emamectin, and moxidectin were subsequently commercialized and have been used as insecticides and acaricides for crop protection or parasiticides for animal health. | |
Record name | EMAMECTIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7577 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Emamectin benzoate | |
Color/Form |
White to off-white powder, Off-white crystalline powder | |
CAS RN |
155569-91-8, 137512-74-4, 119791-41-2 | |
Record name | Avermectin B1, 4''-deoxy-4''-(methylamino)-, (4''R)-, benzoate (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.262 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (4''R)-4''-Deoxy-4''-(methylamino)-avermectin B1 benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | EMAMECTIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7577 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
141-146 °C /Emamectin benzoate/ | |
Record name | EMAMECTIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7577 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.